![molecular formula C13H13BrN4O3 B7516882 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as BRD-7929, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic lactam derivative that has been shown to have a range of interesting properties, including its ability to modulate certain biological pathways and interact with specific proteins. In
Aplicaciones Científicas De Investigación
8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to modulate certain biological pathways. For example, this compound has been shown to inhibit the activity of the histone acetyltransferase enzyme, which plays a key role in gene expression. This inhibition can lead to changes in gene expression patterns, which can have a range of downstream effects.
Another area of interest is this compound's ability to interact with specific proteins. For example, this compound has been shown to bind to the bromodomain of the protein BRD4, which is involved in regulating gene expression. This interaction can lead to changes in the activity of BRD4, which can have important implications for a range of biological processes.
Mecanismo De Acción
The mechanism of action of 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is complex and not fully understood. However, it is known that the compound interacts with specific proteins and modulates certain biological pathways. For example, this compound has been shown to inhibit the activity of the histone acetyltransferase enzyme by binding to its active site. This inhibition can lead to changes in gene expression patterns, which can have downstream effects on a range of biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain cancer cells by modulating gene expression patterns. Additionally, this compound has been shown to have anti-inflammatory effects, which may have important implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments is its specificity. The compound has been shown to interact with specific proteins and modulate certain biological pathways, which can make it a useful tool for studying these processes. Additionally, the compound is relatively stable and can be easily synthesized, which makes it a convenient tool for researchers.
However, there are also limitations to using this compound in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. Additionally, the compound's mechanism of action is not fully understood, which could make it difficult to design experiments that accurately reflect its effects.
Direcciones Futuras
There are several future directions for research on 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of interest is the development of more specific compounds that can target specific proteins or biological pathways. Additionally, there is a need for more research on the compound's mechanism of action and its downstream effects on biological processes. Finally, there is a need for more research on the compound's potential applications in the treatment of diseases, particularly cancer and inflammatory diseases.
Conclusion:
This compound is a complex compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to interact with specific proteins and modulate certain biological pathways, which can make it a useful tool for studying these processes. However, there are also limitations to using the compound in lab experiments, and more research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Métodos De Síntesis
The synthesis of 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex process that involves several steps. The initial step involves the reaction of 5-bromopyridine-3-carboxylic acid with triphosgene to form an acid chloride intermediate. This intermediate is then reacted with 1,3,8-triaminospriro[4.5]decane to form the spirocyclic lactam derivative. The final product is then purified using chromatography techniques to obtain pure this compound.
Propiedades
IUPAC Name |
8-(5-bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c14-9-5-8(6-15-7-9)10(19)18-3-1-13(2-4-18)11(20)16-12(21)17-13/h5-7H,1-4H2,(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIRFQHJXOWPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)

![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)

![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)
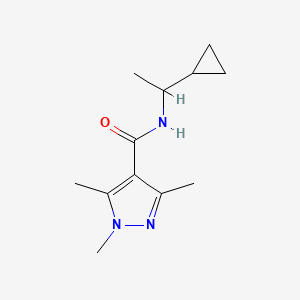
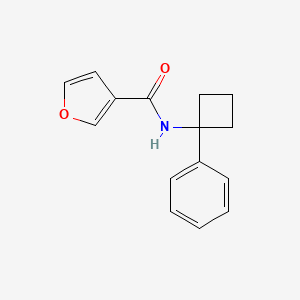
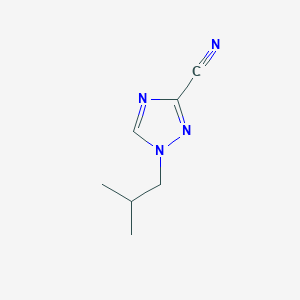
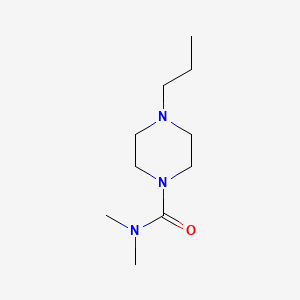
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)
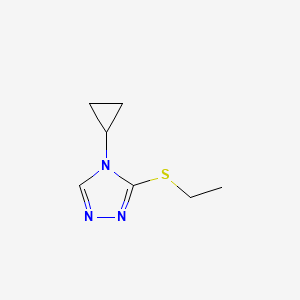
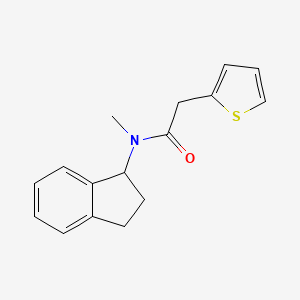
![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)